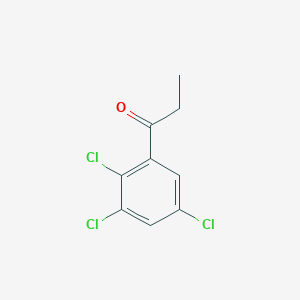
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.6. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride can be achieved through several routes. One common method involves the N-methylation of bromotoluene followed by an amination reaction to yield the target compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is widely used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and other biologically active compounds . In medicinal chemistry, it serves as a building block for the synthesis of drugs with potential therapeutic applications . Additionally, it is used in the study of biochemical pathways and molecular interactions in biological systems .
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as 3-bromo-4-methoxyphenethylamine and 4-(2-aminoethyl)-2-bromoanisole . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique combination of the bromo and methoxy groups in this compound contributes to its distinct properties and makes it valuable for specific synthetic and research purposes .
Properties
CAS No. |
1087762-96-6 |
|---|---|
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



